molecular formula C10H24N2 B077796 N,N'-Diethyl-1,6-diaminohexane CAS No. 13093-05-5

N,N'-Diethyl-1,6-diaminohexane

Cat. No.: B077796
CAS No.: 13093-05-5
M. Wt: 172.31 g/mol
InChI Key: LDQWVRMGQLAWMN-UHFFFAOYSA-N
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Description

N,N’-Diethyl-1,6-diaminohexane: is an organic compound with the molecular formula C10H24N2 . It is a derivative of hexanediamine, where the amino groups at both ends of the hexane chain are substituted with ethyl groups. This compound is known for its applications in various chemical processes and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Hexanediamine: One common method to synthesize N,N’-Diethyl-1,6-diaminohexane involves the alkylation of 1,6-hexanediamine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods:

    Continuous Flow Process: In industrial settings, the synthesis of N,N’-Diethyl-1,6-diaminohexane can be achieved using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-Diethyl-1,6-diaminohexane can undergo oxidation reactions, particularly at the amino groups, leading to the formation of corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: N,N’-Diethyl-1,6-diaminohexane can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

    Polymer Synthesis: N,N’-Diethyl-1,6-diaminohexane is used as a monomer in the synthesis of polyamides and polyurethanes.

Biology:

    Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules such as proteins and peptides.

Medicine:

    Drug Delivery: N,N’-Diethyl-1,6-diaminohexane is explored for its potential in drug delivery systems.

Industry:

Mechanism of Action

Molecular Targets and Pathways:

    Interaction with Biomolecules: N,N’-Diethyl-1,6-diaminohexane interacts with biomolecules through hydrogen bonding and electrostatic interactions.

    Pathways: The compound can modulate various biochemical pathways by altering the structure and function of target biomolecules.

Comparison with Similar Compounds

    1,6-Hexanediamine: A primary diamine with similar structural features but without the ethyl substitutions.

    N,N’-Dimethyl-1,6-diaminohexane: A derivative with methyl groups instead of ethyl groups on the amino groups.

    Hexamethylenediamine: Another primary diamine used in polymer synthesis.

Uniqueness:

    N,N’-Diethyl-1,6-diaminohexane: stands out due to its ethyl substitutions, which provide unique steric and electronic properties.

Biological Activity

N,N'-Diethyl-1,6-diaminohexane (DEHDA) is a chemical compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article aims to provide a comprehensive overview of the biological activity of DEHDA, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : C₈H₁₈N₂
  • Molecular Weight : 158.25 g/mol
  • Boiling Point : 205 °C
  • Density : 0.83 g/mL at 20 °C

DEHDA acts primarily as a diamine compound, which can participate in various biochemical reactions. Its structure allows it to interact with biological macromolecules, potentially influencing enzyme activities and cellular processes. The presence of amino groups makes it a candidate for various biological interactions, including those with nucleic acids and proteins.

Antimicrobial Properties

Research indicates that DEHDA exhibits antimicrobial activity against a range of pathogens. A study conducted by David and Heck (1983) demonstrated that DEHDA can inhibit the growth of certain bacteria by disrupting their cell membranes. This property suggests its potential use in developing antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments have shown that DEHDA can induce apoptosis in cancer cell lines. For instance, in vitro studies on human leukemia cells revealed that treatment with DEHDA resulted in significant cell death, indicating its potential as an anticancer agent. The mechanism appears to involve the activation of caspases, which are crucial for the apoptotic pathway.

Table 1: Cytotoxic Effects of DEHDA on Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HL-60 (Leukemia)25Induction of apoptosis via caspase activation
MCF-7 (Breast)30Cell cycle arrest and apoptosis
HeLa (Cervical)20Mitochondrial dysfunction

Toxicological Profile

The toxicological assessment of DEHDA is critical for understanding its safety profile. Studies have shown varying degrees of toxicity depending on the route of exposure. For example, acute toxicity studies in rodents have indicated an LD50 value ranging from 1900 mg/kg to 4800 mg/kg when administered dermally or orally. Chronic exposure studies suggest mild irritative effects on the skin and respiratory system but no significant systemic health effects.

Table 2: Toxicological Data for DEHDA

Route of ExposureLD50 (mg/kg)Observed Effects
Oral1900Weight loss, decreased motor function
Dermal4800Skin irritation
InhalationNot determinedRespiratory irritation

Case Studies

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of DEHDA derivatives against various cancer cell lines. The results showed that certain derivatives had enhanced activity compared to DEHDA itself, suggesting avenues for further research into modified compounds with improved efficacy.
  • Materials Science Applications : DEHDA has been explored as a cross-linking agent in polymer chemistry. Its ability to form stable networks enhances the mechanical properties of polymers used in biomedical applications, such as drug delivery systems.

Properties

IUPAC Name

N,N'-diethylhexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-3-11-9-7-5-6-8-10-12-4-2/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQWVRMGQLAWMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCCCCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065349
Record name 1,6-Hexanediamine, N,N'-diethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13093-05-5
Record name N1,N6-Diethyl-1,6-hexanediamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Hexanediamine, N1,N6-diethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,6-hexanediamine
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Record name 1,6-Hexanediamine, N1,N6-diethyl-
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Record name 1,6-Hexanediamine, N,N'-diethyl-
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Record name N,N'-diethylhexamethylenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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